molecular formula C21H26N2O3 B6502235 1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol CAS No. 931724-49-1

1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol

Cat. No. B6502235
CAS RN: 931724-49-1
M. Wt: 354.4 g/mol
InChI Key: JRECPJXVEZWCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl)butan-1-ol, also known as MOPBD, is a synthetic molecule with potential therapeutic applications. It is a relatively new molecule with a wide range of potential applications in the medical, pharmaceutical, and chemical industries. It has been studied for its ability to interact with a variety of biological targets, including enzymes, receptors, and other molecules. It has been used in research to study the effects of drugs and other compounds on the body, and has been found to have a wide range of therapeutic applications.

Scientific Research Applications

1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol has been used in a variety of scientific research applications, including drug discovery, toxicology studies, and enzyme inhibition. It has been used to study the effects of drugs on the body, and to identify potential new therapeutic agents. It has also been used to study the structure and function of enzymes, and to identify new enzyme inhibitors. In addition, it has been used to study the effects of environmental pollutants on the body, and to identify potential new treatments for diseases.

Mechanism of Action

1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol has been found to interact with a variety of biological targets, including enzymes, receptors, and other molecules. It has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), and to inhibit its activity. In addition, it has been found to interact with the serotonin receptor 5-HT1A, and to modulate its activity. It has also been found to interact with the enzyme acetylcholinesterase, and to inhibit its activity.
Biochemical and Physiological Effects
1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. In addition, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to modulate the activity of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol has several advantages for use in lab experiments. It is a highly pure product, and the yield is typically greater than 95%. It is also relatively simple to synthesize, and can be performed using readily available reagents. In addition, it has been found to interact with a variety of biological targets, and can be used to study the effects of drugs and other compounds on the body.
However, there are also some limitations for using 1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol in lab experiments. It is a relatively new molecule, and there is still much to be learned about its effects on the body. In addition, it is a synthetic molecule, and may not be as effective as natural compounds.

Future Directions

Given the potential therapeutic applications of 1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol, there are several potential future directions for research. One potential area of research is to further study the effects of 1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol on the body, and to identify potential new therapeutic agents. In addition, further research could be conducted to identify new enzyme inhibitors, and to study the structure and function of enzymes. Finally, further research could be conducted to study the effects of environmental pollutants on the body, and to identify potential new treatments for diseases.

Synthesis Methods

1-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is synthesized through a condensation reaction between 4-methoxyphenol and propionic acid, followed by a reaction with benzodiazole. The reaction is carried out in a solvent such as ethanol or methanol, and is catalyzed by an acid or base. The reaction yields a highly pure product, and the yield is typically greater than 95%. The reaction is relatively simple and can be performed using readily available reagents.

properties

IUPAC Name

1-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-7-20(24)21-22-18-8-4-5-9-19(18)23(21)14-6-15-26-17-12-10-16(25-2)11-13-17/h4-5,8-13,20,24H,3,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRECPJXVEZWCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)butan-1-ol

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